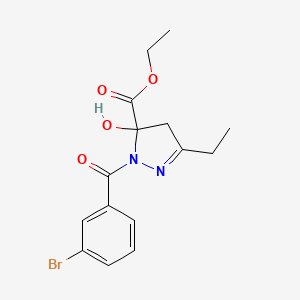
ethyl 1-(3-bromobenzoyl)-3-ethyl-5-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate
Descripción general
Descripción
Ethyl 1-(3-bromobenzoyl)-3-ethyl-5-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate, also known as BDP, is a chemical compound that has been the subject of scientific research for its potential applications in various fields. BDP is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Aplicaciones Científicas De Investigación
Ethyl 1-(3-bromobenzoyl)-3-ethyl-5-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to have anticancer, anti-inflammatory, and antifungal activities. In material science, this compound has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks and supramolecular polymers. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of various analytes, including metal ions and amino acids.
Mecanismo De Acción
The mechanism of action of ethyl 1-(3-bromobenzoyl)-3-ethyl-5-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In anticancer research, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. In anti-inflammatory research, this compound has been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme that plays a role in the production of inflammatory mediators. In antifungal research, this compound has been shown to inhibit the activity of lanosterol 14α-demethylase, which is an enzyme that plays a role in the synthesis of ergosterol, a component of fungal cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and autophagy in cancer cells. In anti-inflammatory research, this compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In antifungal research, this compound has been shown to disrupt fungal cell membrane integrity, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-(3-bromobenzoyl)-3-ethyl-5-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has some limitations, including its low water solubility, which may limit its use in aqueous systems, and its potential toxicity, which may require careful handling and disposal.
Direcciones Futuras
There are several future directions for ethyl 1-(3-bromobenzoyl)-3-ethyl-5-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate research, including the development of new synthetic methods for this compound and its derivatives, the exploration of new applications in various fields, including drug discovery and catalysis, and the elucidation of the mechanism of action and biochemical and physiological effects of this compound. Additionally, the development of new analytical techniques for the detection and quantification of this compound in complex matrices, such as biological samples and environmental samples, may also be an area of future research.
Propiedades
IUPAC Name |
ethyl 2-(3-bromobenzoyl)-5-ethyl-3-hydroxy-4H-pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O4/c1-3-12-9-15(21,14(20)22-4-2)18(17-12)13(19)10-6-5-7-11(16)8-10/h5-8,21H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSKFBOMCHFDPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C(=O)OCC)O)C(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


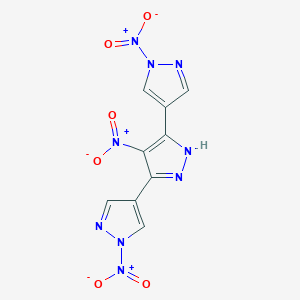
![4-phenyl-2-[(pyridin-4-ylmethyl)thio]-6-(2-thienyl)nicotinonitrile](/img/structure/B4289767.png)
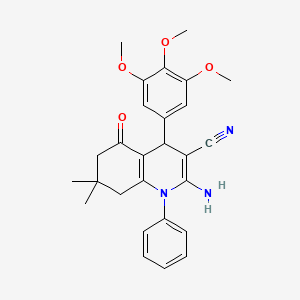
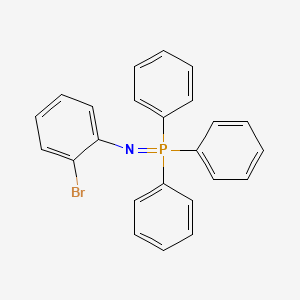
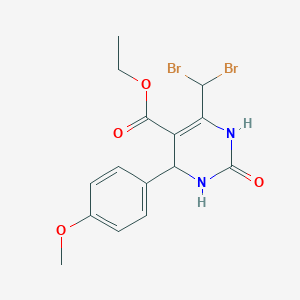
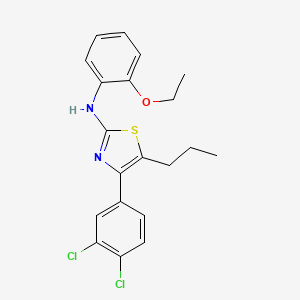
![ethyl 4-[4-(dibromomethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4289815.png)
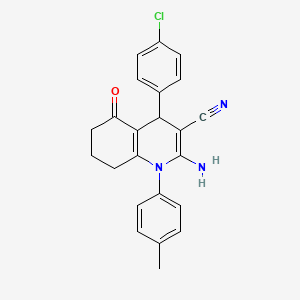
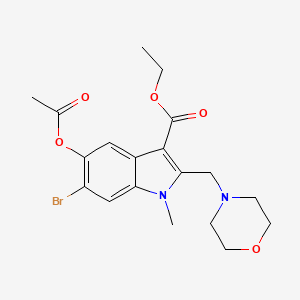
![1-[(5-bromo-2-fluorophenyl)thio]-2-methyl-3,5-dinitrobenzene](/img/structure/B4289844.png)
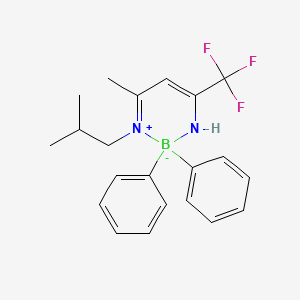
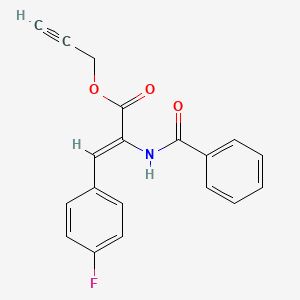
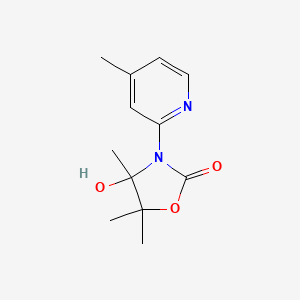
![N,N'-propane-1,2-diylbis{2-[(4,6-dimethylpyrimidin-2-yl)thio]acetamide}](/img/structure/B4289874.png)
